molecular formula C11H16N2 B055310 (4-(Pyrrolidin-1-yl)phenyl)methanamine CAS No. 114365-04-7

(4-(Pyrrolidin-1-yl)phenyl)methanamine

Cat. No. B055310
M. Wt: 176.26 g/mol
InChI Key: OCVQUKOCFUOCBM-UHFFFAOYSA-N
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Description

"(4-(Pyrrolidin-1-yl)phenyl)methanamine" is a compound of interest in various scientific fields due to its unique chemical structure and properties. It serves as a fundamental building block in the synthesis of complex molecules and materials, exhibiting a range of physical and chemical characteristics.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including [1,3]-dipolar cycloaddition reactions, demonstrating the complexity and versatility in the creation of diamino derivatives designed to stabilize specific molecular conformations (Bucci et al., 2018).

Molecular Structure Analysis

Molecular structure determination is critical in understanding the compound's behavior and potential applications. Advanced techniques like X-ray crystallography and DFT studies provide insights into the compound's conformation, stability, and electronic properties (Huang et al., 2021).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, including C–H bond activation and the formation of pincer palladacycles, reflecting its reactivity and potential as a catalyst or reactive intermediate in organic synthesis (Roffe et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity are crucial for the practical application of the compound. These characteristics are determined by its molecular structure and can significantly influence its functionality in various applications (Huang et al., 2017).

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : Gavin W. Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and found their application in creating unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

  • Photocytotoxicity for Cancer Therapy : Uttara Basu et al. (2014) developed Iron(III) complexes using (pyridin-2-yl)methanamine derivatives. These complexes showed unprecedented photocytotoxicity in red light to various cell lines, suggesting their potential in cancer therapy (Basu et al., 2014).

  • Anticancer Activity : S. Mbugua et al. (2020) reported new palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff bases, including R-(phenyl)methanamine and R-(pyridin-2-yl)methanamine derivatives. These complexes exhibited significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

  • Peptide Conformation Stabilization : R. Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations in short peptide sequences (Bucci et al., 2018).

  • Anticonvulsant Agents : S. Pandey et al. (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and evaluated them for anticonvulsant activity. The compounds showed protection against seizures in various models, indicating potential in treating convulsions (Pandey & Srivastava, 2011).

  • Hydrogen Bonding in Schiff Base Compounds : M. Akerman et al. (2014) studied the hydrogen bonding of pyrrolide-imine Schiff base compounds, including 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, elucidating their molecular structures and bonding characteristics (Akerman & Chiazzari, 2014).

properties

IUPAC Name

(4-pyrrolidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVQUKOCFUOCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426907
Record name (4-(pyrrolidin-1-yl)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrrolidin-1-yl)phenyl)methanamine

CAS RN

114365-04-7
Record name (4-(pyrrolidin-1-yl)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-1-yl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RJ Perner, S DiDomenico, JR Koenig… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of 1-(aryl)-3-(4-(amino)benzyl)urea transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of cyclic amine …
Number of citations: 32 pubs.acs.org
RJ He, ZH Tian, J Huang, MR Sun, F Wei… - Journal of Medicinal …, 2023 - ACS Publications
Cytochrome P450 3A4 (CYP3A4) is a key xenobiotic-metabolizing enzyme-mediated drug metabolism and drug–drug interaction (DDI). Herein, an effective strategy was used to …
Number of citations: 2 pubs.acs.org

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